![molecular formula C9H10N2O4 B1427119 Methyl 2-amino-5-methyl-3-nitrobenzoate CAS No. 1248541-72-1](/img/structure/B1427119.png)
Methyl 2-amino-5-methyl-3-nitrobenzoate
Overview
Description
Methyl 2-amino-5-methyl-3-nitrobenzoate (MAMNB) is a synthetic organic compound belonging to the nitrobenzoic acid family. It is an important intermediate in the synthesis of various compounds and drugs. It is also used as a reagent in various biochemical and physiological experiments. MAMNB is a versatile compound, and its wide range of applications make it an important tool in scientific research.
Scientific Research Applications
Synthesis of Various Chemicals
Structural and Molecular Analysis
The compound has been a subject of interest in structural and molecular studies. For instance, studies have shown how molecules of methyl 2-amino-5-methyl-3-nitrobenzoate exhibit a polarized structure in certain parts, with these molecules being linked into chains or sheets through hydrogen bonds. This type of analysis is crucial for understanding the molecular behavior and potential applications of the compound in various fields (J. Portilla et al., 2007).
Educational Use in Organic Chemistry
In the field of education, specifically organic chemistry, this compound has been used as a compound for laboratory experiments. It serves as an example for Fischer esterification reactions, providing students with a hands-on experience in synthesizing and characterizing organic compounds (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).
Development of Novel Synthesis Processes
Researchers have also explored new synthesis processes using this compound. These processes aim to improve the efficiency, selectivity, and environmental friendliness of chemical synthesis. For example, a novel nitration process of methyl 3-methylbenzoate for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed, highlighting the compound's role in creating more sustainable and effective chemical production methods (Wen-yi Mei, Sen Yao, Ming-jun Yu, & Risheng Yao, 2018).
Application in Pharmaceutical Intermediates
The compound is also significant in the pharmaceutical industry as an intermediate for the synthesis of various drugs. It has been used in processes to create intermediates for pharmaceuticals, characterized by techniques like 1H NMR and IR. Such applications are critical for the development of new drugs and treatments (He-Ying Xiao, 2007).
properties
IUPAC Name |
methyl 2-amino-5-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWWCPPMDIQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728948 | |
Record name | Methyl 2-amino-5-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248541-72-1 | |
Record name | Methyl 2-amino-5-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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